5-bromo-2-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Description
5-Bromo-2-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide (hereafter referred to as the target compound) is a structurally complex molecule featuring a benzamide core substituted with bromo and chloro groups at the 5- and 2-positions, respectively. The benzamide is linked via an amide bond to a 1,3,4-thiadiazole ring, which is further functionalized with a sulfanyl group connected to a carbamoylmethyl moiety. This carbamoyl group is substituted with a 2-chloro-5-(trifluoromethyl)phenyl ring.
The compound’s design suggests applications in medicinal chemistry, particularly as a protease or kinase inhibitor, given the prevalence of thiadiazole and benzamide motifs in such contexts.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrCl2F3N4O2S2/c19-9-2-4-11(20)10(6-9)15(30)26-16-27-28-17(32-16)31-7-14(29)25-13-5-8(18(22,23)24)1-3-12(13)21/h1-6H,7H2,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOHUAHFYWSUBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrCl2F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-bromo-2-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The reduction of the nitro group to an amine using reagents such as iron and hydrochloric acid.
Bromination and Chlorination:
Formation of Thiadiazole Ring: The formation of the 1,3,4-thiadiazole ring through cyclization reactions involving sulfur and nitrogen sources.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
5-bromo-2-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-2-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
- 5-Bromo-2-chloro-N-[5-(o-tolylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (): Structural difference: Replaces the trifluoromethylphenyl carbamoyl group with an o-tolylmethylsulfanyl moiety. Molecular weight: 454.8 vs. ~500 (estimated for the target compound).
2-Bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide ():
- Structural difference : Features dual bromo substituents (benzamide and benzylsulfanyl groups).
- Molecular weight : 485.22, higher than the target compound due to additional bromine.
- Impact : Increased molecular weight may reduce solubility, while dual bromine atoms could enhance halogen bonding interactions .
Modifications to the Sulfanyl-Linked Moieties
3-Bromo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide ():
- Structural difference : Incorporates an oxolane (tetrahydrofuran) ring in the carbamoyl group.
- Molecular formula : C₁₆H₁₇BrN₄O₃S₂ vs. C₁₉H₁₂BrCl₂F₃N₄O₂S₂ (estimated for the target).
- Impact : The oxolane ring improves solubility due to its oxygen heteroatom but may reduce lipophilicity compared to the trifluoromethylphenyl group .
- 5-Bromo-2-chloro-N-[5-(2-oxo-2-(oxolan-2-ylmethylamino)ethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide (): Structural difference: Features a ketone and oxolane-containing side chain.
Functional Group Replacements
Carbamoyl vs. Sulfamoyl Groups
Halogenation Patterns
Chlorine vs. Fluorine Substituents
- N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide ():
- Structural difference : Uses difluoro and dichloro substituents instead of bromo/trifluoromethyl groups.
- Impact : Fluorine’s small size and high electronegativity improve metabolic stability and bioavailability compared to bulkier halogens like bromine .
Biological Activity
5-bromo-2-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide, with the CAS number 823221-93-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure
The compound features a complex structure that includes:
- A bromine atom
- A chlorine atom
- A trifluoromethyl group
- A thiadiazole moiety
The molecular formula is , and its molecular weight is approximately 426.7 g/mol.
Synthesis
The synthesis of this compound typically involves several steps, including the preparation of key intermediates through reactions such as Suzuki-Miyaura coupling. This method is favored due to its mild conditions and compatibility with various functional groups.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related thiadiazole derivatives possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
A series of studies have evaluated the anticancer effects of thiadiazole derivatives. In vitro assays demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of certain kinases or proteases, which are critical in cancer progression and inflammation . The presence of the trifluoromethyl group enhances binding affinity to these targets.
Case Studies
- Antimicrobial Efficacy : A study assessed the minimum inhibitory concentrations (MICs) of several thiadiazole derivatives against common pathogens. The results indicated that compounds with similar structures to our target compound showed MIC values as low as 50 µg/mL against Staphylococcus aureus and Candida albicans .
- Cytotoxicity in Cancer Cells : In a screening assay involving human cancer cell lines (e.g., MDA-MB-231 for breast cancer), related compounds demonstrated IC50 values ranging from 10 µM to 20 µM, indicating moderate cytotoxicity .
- Mechanistic Insights : Further mechanistic studies revealed that these compounds can induce cell cycle arrest at the G2/M phase and activate apoptotic pathways through caspase activation .
Q & A
Basic: What synthetic routes are commonly used to prepare this compound, and how is structural confirmation achieved?
Answer:
The compound can be synthesized via multi-step reactions involving sulfonamide formation, thiadiazole ring assembly, and carbamoyl linkage. A typical approach involves:
- Step 1 : Reacting intermediates like bromo-chloro-benzenesulfonyl chloride with thiadiazol-2-amine derivatives under nucleophilic substitution conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .
- Step 2 : Introducing the carbamoyl-methylsulfanyl group via coupling reactions with activated esters (e.g., chloroacetyl chloride) .
Structural Confirmation : - NMR Spectroscopy : H and C NMR verify substituent positions and regiochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm, trifluoromethyl signals at δ 4.3 ppm) .
- LCMS/HPLC : Validates molecular weight (e.g., [M+H]⁺ peaks) and purity (>95%) .
Basic: What analytical techniques are critical for assessing purity and stability during synthesis?
Answer:
- HPLC-PDA : Quantifies impurities (<2%) and monitors degradation under stress conditions (e.g., acidic/basic hydrolysis) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., bond angles and dihedral angles in the thiadiazole core) .
Advanced: How can reaction yields be optimized for the Suzuki coupling step in the thiadiazole core synthesis?
Answer:
Optimization involves:
- Design of Experiments (DoE) : Systematic variation of catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%), temperature (80–120°C), and solvent (toluene vs. dioxane) to maximize yield .
- Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce side reactions (e.g., dimerization) by precise control of residence time .
- Microwave Assistance : Reduces reaction time from 24 hours to 30 minutes with comparable yields (~75%) .
Advanced: How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact biological activity?
Answer:
- Trifluoromethyl Groups : Enhance metabolic stability and binding affinity to bacterial enzymes (e.g., acps-pptase) due to electron-withdrawing effects and lipophilicity .
- Thiadiazole vs. Oxadiazole Cores : Thiadiazole derivatives show 10-fold higher antimicrobial activity (MIC = 0.5 µg/mL) compared to oxadiazoles, attributed to improved π-π stacking with target proteins .
- Data Contradictions : Substitutions at the benzamide position may reduce solubility, offsetting gains in potency. For example, 5-bromo analogs exhibit lower aqueous solubility (<0.1 mg/mL) despite higher enzyme inhibition .
Advanced: How can researchers resolve contradictory data in enzyme inhibition vs. whole-cell antimicrobial assays?
Answer:
- Mechanistic Profiling : Use isothermal titration calorimetry (ITC) to validate direct enzyme binding (Kd < 1 µM) and rule out off-target effects .
- Permeability Studies : Assess compound uptake in bacterial membranes via LC-MS/MS quantification (e.g., efflux pump inhibitors like PAβN can enhance intracellular concentrations) .
- Metabolomics : Identify metabolic bypass pathways (e.g., upregulated folate synthesis in resistant strains) that explain discrepancies between in vitro and in vivo activity .
Basic: What are the key safety considerations for handling intermediates with reactive sulfhydryl groups?
Answer:
- Glovebox Use : Prevents oxidation of sulfhydryl intermediates during thiadiazole formation .
- Stabilizers : Add 1% w/v EDTA to reaction mixtures to chelate metal ions that catalyze disulfide formation .
- Waste Management : Neutralize residual bromo/chloro derivatives with 10% sodium thiosulfate before disposal .
Advanced: What computational methods are effective for predicting binding modes to bacterial targets?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions (e.g., acps-pptase) over 100 ns trajectories to identify stable binding poses .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., -CF₃ vs. -Cl) to prioritize synthetic targets .
- Docking Validation : Cross-validate with X-ray co-crystallography data (RMSD < 1.5 Å) to ensure predictive accuracy .
Advanced: How can researchers address low yields in the final carbamoylation step?
Answer:
- Activating Agents : Use HATU or EDCI/HOBt to enhance coupling efficiency (yield increases from 40% to 75%) .
- Solvent Screening : Polar aprotic solvents like DMF or NMP improve solubility of bulky intermediates .
- Microwave Irradiation : Reduces reaction time from 12 hours to 2 hours while maintaining yields (~70%) .
Basic: What are the recommended storage conditions to prevent degradation?
Answer:
- Temperature : Store at -20°C under inert gas (N₂ or Ar) to minimize hydrolysis of the carbamoyl group .
- Light Protection : Amber vials prevent photodegradation of the thiadiazole ring (UV stability < 300 nm) .
- Desiccants : Include silica gel packs to avoid hydrate formation, which alters crystallinity and solubility .
Advanced: What strategies validate the compound’s selectivity against human homologs of bacterial targets?
Answer:
- Kinase Profiling Panels : Test against 468 human kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition (<10% at 1 µM) .
- Cryo-EM : Resolve ligand-binding sites in human vs. bacterial enzymes at 3.0 Å resolution to guide structure-based optimization .
- Toxicogenomics : RNA-seq of treated human cell lines identifies dysregulated pathways (e.g., cytochrome P450) linked to toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
